A Comprehensive Technical Guide to 2,2-Diisopropyl-1,3-dioxolane: Properties, Synthesis, and Applications
A Comprehensive Technical Guide to 2,2-Diisopropyl-1,3-dioxolane: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Diisopropyl-1,3-dioxolane, a five-membered heterocyclic acetal, serves as a crucial chemical entity in modern organic synthesis. Its structure, featuring a dioxolane ring substituted with two isopropyl groups at the C2 position, imparts a unique combination of stability and reactivity. This guide provides an in-depth exploration of the physical and chemical properties of 2,2-diisopropyl-1,3-dioxolane, detailed protocols for its synthesis and deprotection, and an overview of its applications, particularly as a protecting group for diols. The strategic use of this molecule can be pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients.
Chemical Identity and Physical Properties
2,2-Diisopropyl-1,3-dioxolane is a colorless to almost colorless clear liquid with a chemical formula of C9H18O2.[1][2] Its key identifiers and physical properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 2,2-di(propan-2-yl)-1,3-dioxolane | [3] |
| Synonyms | 1,3-Dioxolane, 2,2-bis(1-methylethyl)- | [4] |
| CAS Number | 4421-10-7 | [3][4] |
| Molecular Formula | C9H18O2 | [2][3][4] |
| Molecular Weight | 158.24 g/mol | [2][3][4] |
| Appearance | Colorless to Almost colorless clear liquid | [1][2] |
| Density | 0.93 g/cm³ | [1][4] |
| Boiling Point | 172 °C | [5] |
| Melting Point | Not available | [4][6] |
| Refractive Index | 1.43 | [4] |
| Solubility | The presence of the dioxolane ring and the alkyl groups suggests moderate polarity. While specific data is limited, it is expected to have low to moderate solubility in water and good solubility in common organic solvents. A similar compound, (2,2-dipropyl-1,3-dioxolan-4-yl)methanol, is described as having moderate water solubility and higher solubility in organic solvents.[3] | |
| Purity | >96.0% (GC) | [2][7][8] |
Synthesis of 2,2-Diisopropyl-1,3-dioxolane
The synthesis of 2,2-diisopropyl-1,3-dioxolane is typically achieved through the acid-catalyzed reaction of a 1,2-diol, such as ethylene glycol, with 2,2-diisopropylketone (isobutyrophenone) or its equivalent. The reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct is continuously removed.
Reaction Mechanism
The formation of the dioxolane ring proceeds via a well-established acid-catalyzed mechanism. The key steps involve the protonation of the carbonyl oxygen, nucleophilic attack by the diol, and subsequent cyclization with the elimination of water.
Caption: Acid-catalyzed formation of a dioxolane from a diol and a ketone.
Experimental Protocol
The following is a general, yet detailed, protocol for the synthesis of 2,2-diisopropyl-1,3-dioxolane.
Materials:
-
Ethylene glycol
-
Isobutyrophenone
-
p-Toluenesulfonic acid (catalytic amount)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, add ethylene glycol, isobutyrophenone, and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 2,2-diisopropyl-1,3-dioxolane by distillation under reduced pressure.
Application as a Protecting Group for Diols
2,2-Diisopropyl-1,3-dioxolane is an effective protecting group for 1,2- and 1,3-diols.[9] The formation of the cyclic ketal masks the hydroxyl groups, rendering them inert to a variety of reaction conditions, such as those involving strong bases, nucleophiles, and hydrides.[7]
Protection of a Diol
The protection of a diol using 2,2-diisopropyl-1,3-dioxolane is an acid-catalyzed transacetalization reaction.
Caption: General workflow for the protection of a diol using 2,2-diisopropyl-1,3-dioxolane.
Deprotection of the Diol
The removal of the 2,2-diisopropyl-1,3-dioxolane protecting group is typically achieved by acid-catalyzed hydrolysis.[1]
Experimental Protocol for Deprotection:
-
Dissolve the protected diol in a suitable solvent (e.g., acetone, THF).
-
Add an aqueous solution of a strong acid (e.g., HCl, H2SO4) dropwise.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.
-
Concentrate the solution to obtain the deprotected diol.
Spectroscopic Characterization
The structure of 2,2-diisopropyl-1,3-dioxolane can be confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine and methyl protons of the isopropyl groups and the methylene protons of the dioxolane ring.
-
¹³C NMR: The carbon NMR spectrum will exhibit distinct peaks for the quaternary carbon of the ketal, the methine and methyl carbons of the isopropyl groups, and the methylene carbons of the dioxolane ring.[5]
-
IR Spectroscopy: The infrared spectrum will show characteristic C-O stretching frequencies for the acetal group.[3]
-
Mass Spectrometry: The mass spectrum will display the molecular ion peak and characteristic fragmentation patterns.[3][10]
Safety Information
2,2-Diisopropyl-1,3-dioxolane is a flammable liquid and causes serious eye irritation.[3] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.
-
GHS Pictograms:
-
GHS02: Flammable
-
GHS07: Exclamation Mark
-
-
Hazard Statements:
-
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
References
-
2,2-Diisopropyl-1,3-dioxolane | C9H18O2 | CID 78137 - PubChem. Available from: [Link]
-
Chemical Properties of 2,2-Diisopropyl-1,3-dioxolane (CAS 4421-10-7) - Cheméo. Available from: [Link]
-
2,2-Diisopropyl-1,3-dioxolane - Optional[MS (GC)] - Spectrum - SpectraBase. Available from: [Link]
-
2,2-Diisopropyl-1,3-dioxolane >96.0% - Chem-Supply. Available from: [Link]
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- 4. 2,2-Diisopropyl-1,3-dioxolane (CAS 4421-10-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
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